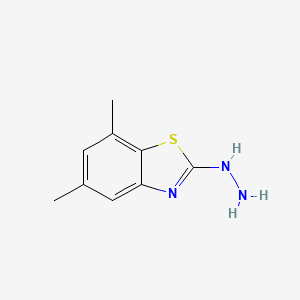

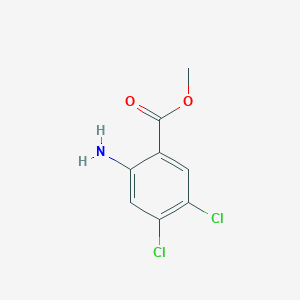

2-Hydrazino-5,7-dimethyl-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydrazino-5,7-dimethyl-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The hydrazino group attached to the benzothiazole ring suggests potential reactivity and the possibility for further chemical transformations.

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves the condensation of hydrazinobenzothiazole with various reagents. For instance, substituted 2-(benzothiazol-2-yl) hydrazines can be synthesized by condensation of diarylpiperidin-4-ones with 2-hydrazinobenzothiazole . Another method includes the transformation of 3-chloro-1,2,4-triazino[3,4-b]benzothiazole-4(H)-one with hydrazine hydrate, which results in ring contraction and the introduction of a hydrazino group .

Molecular Structure Analysis

The molecular structure of 2-hydrazinyl-1,3-benzothiazole has been determined through X-ray crystallography. It crystallizes in the monoclinic space group with specific unit cell parameters and features intermolecular hydrogen bonding that contributes to the stability of the crystal structure .

Chemical Reactions Analysis

Benzothiazole derivatives exhibit a range of chemical reactivities. For example, 2-hydrazinobenzothiazole can react with various aldehydes to produce chalcones or with benzenediazonium salt to yield arylazo-substituted compounds . Additionally, 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole can undergo ring closure reactions with urea and carbon disulfide to form triazolo fused benzothiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents such as the hydrazino group can affect their reactivity and interaction with other molecules. For instance, benzothiazole hydrazides have been used as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography due to their sensitivity and stability . The antimicrobial activity of some benzothiazole derivatives has also been evaluated, although the results were not particularly encouraging .

Applications De Recherche Scientifique

Structural and Conformational Studies

2-Hydrazino-1,3-benzothiazole derivatives exhibit diverse molecular structures and conformations. These compounds can be tailored to form hydrazones with different aromatic substituents, leading to variations in molecular geometry and intermolecular hydrogen bonding patterns. Notably, the arrangement of heteroatoms in these molecules can significantly influence their overall conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for their chemical stability and reactivity (Lindgren et al., 2013), (Nogueira et al., 2011).

Synthesis of Antimicrobial and Antioxidant Compounds

2-Hydrazino-1,3-benzothiazole serves as a precursor for synthesizing compounds with potential antimicrobial and antioxidant properties. The chemical flexibility of this compound allows for the creation of various derivatives, which have been preliminarily evaluated for their biological activities. The diverse synthetic routes and the resultant compounds' potential in combating bacterial infections and oxidative stress highlight the chemical's significance in pharmaceutical research (Ahmad et al., 2010), (Mahran et al., 2003).

Biochemical Applications

The reactivity of 2-Hydrazino-1,3-benzothiazole with other compounds leads to the formation of derivatives with interesting biochemical properties. These derivatives can be used for various applications, such as antimicrobial agents and fluorescent derivatization reagents for carboxylic acids in high-performance liquid chromatography. These applications demonstrate the compound's versatility in both analytical chemistry and therapeutic research (Saito et al., 1995), (Masatoshi et al., 1995).

Corrosion Inhibition

2-Hydrazino-6-methyl-benzothiazole, a derivative of 2-Hydrazino-1,3-benzothiazole, has been identified as an effective corrosion inhibitor for mild steel in acidic solutions. This derivative's ability to form a protective layer on metal surfaces, thereby reducing the rate of corrosion, is essential for extending the life of metal structures and components in industrial settings (Ajmal et al., 1994).

Propriétés

IUPAC Name |

(5,7-dimethyl-1,3-benzothiazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-5-3-6(2)8-7(4-5)11-9(12-10)13-8/h3-4H,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVJDYLEVAPBJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride](/img/structure/B2525546.png)

![Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2525548.png)

![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B2525552.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2525559.png)